(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[ethyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S2/c1-4-30(21-9-7-6-8-10-21)37(32,33)23-14-11-20(12-15-23)26(31)28-27-29(17-18-34-3)24-16-13-22(35-5-2)19-25(24)36-27/h6-16,19H,4-5,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEBOZQCHQEQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OCC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethoxy and methoxyethyl groups. The final step involves the formation of the ylidene linkage and the attachment of the N-ethyl-N-phenylsulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemical Structure and Synthesis
This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis typically involves multiple organic reactions that focus on the formation of the ylidene group, crucial for the compound's reactivity and biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
1. Anticancer Properties
Research has indicated that compounds with similar structures to (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide exhibit significant anticancer activity. For example, benzamide derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
The presence of the benzo[d]thiazole moiety is often associated with antimicrobial properties. Studies have demonstrated that related compounds exhibit activity against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell function makes it a candidate for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Compounds derived from benzo[d]thiazole structures have been investigated for their anti-inflammatory effects. These compounds may inhibit pathways involved in inflammation, making them potential therapeutic agents for inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated a series of benzamide derivatives for their anticancer properties against various cancer cell lines. The results indicated that specific substitutions on the benzamide core significantly enhanced cytotoxicity, suggesting that this compound could be optimized for improved efficacy against cancer cells.
Case Study 2: Antimicrobial Screening
In another investigation, derivatives similar to this compound were screened for antimicrobial activity using standard methods against Escherichia coli and Staphylococcus aureus. The findings revealed promising activity at low concentrations, highlighting its potential as an antimicrobial agent .
Summary of Applications
| Application Area | Potential Benefits |
|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation |
| Antimicrobial Activity | Effective against bacterial and fungal pathogens |
| Anti-inflammatory Effects | Reduction of inflammation in various diseases |
Mechanism of Action
The mechanism of action of (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Biological Activity
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry. Its unique structure, characterized by the presence of a benzo[d]thiazole core and various substituents, suggests potential applications in treating various diseases, including cancer, bacterial infections, and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 462.58 g/mol. The structure features a thiazole ring fused with an ethoxy and methoxyethyl substituent, which enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O5S2 |
| Molecular Weight | 462.58 g/mol |
| CAS Number | 1007034-50-5 |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including the compound , possess significant antimicrobial properties. Studies have shown that modifications on the benzothiazole ring can enhance antibacterial and antifungal activities. For instance, the presence of electron-withdrawing groups such as nitro or halogens has been correlated with improved efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzothiazole derivatives are also noted for their anticancer potential. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary studies suggest that this compound may interact with molecular targets involved in tumor growth, although detailed mechanistic studies are required to elucidate these interactions fully .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigating various benzothiazole derivatives found that compounds with similar structures showed MIC values as low as 50 µg/mL against multiple bacterial strains, indicating potent antimicrobial activity .
- Anticancer Activity : In vitro assays demonstrated that certain benzothiazole derivatives inhibited cancer cell lines with IC50 values ranging from 5 to 20 µM, suggesting significant potential for further development as anticancer agents .
- Mechanistic Insights : Research into the interaction of benzothiazole derivatives with specific enzymes has revealed binding affinities that suggest effective inhibition mechanisms; for example, some derivatives have been shown to form stable complexes with target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing (Z)-benzamide derivatives with high stereochemical purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as solvent polarity (e.g., ethanol vs. acetonitrile), temperature, and catalyst loading. For example, flow-chemistry setups enable precise control over reaction kinetics and intermediate stability, as demonstrated in the synthesis of diphenyldiazomethane via Omura-Sharma-Swern oxidation . Statistical modeling (e.g., response surface methodology) can identify optimal conditions for yield and purity.
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm the Z-configuration of the imine bond via H and C NMR, observing characteristic deshielding of the benzothiazole protons (δ 7.5–8.5 ppm) and imine carbon (δ ~160 ppm) .
- IR Spectroscopy : Validate sulfamoyl (-SON-) and ethoxy (-OCHCH) groups via absorption bands at ~1350 cm (S=O asymmetric stretch) and ~1100 cm (C-O-C stretch), respectively .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula.
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while minimizing solvent interference.
- Micellar Formulations : Incorporate non-ionic surfactants (e.g., Tween-80) to enhance aqueous solubility, as shown in copolymer-based formulations for sulfonamide derivatives .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxylate) to the benzothiazole or sulfamoyl moieties without disrupting bioactivity .
Advanced Research Questions
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogens, methoxy, or trifluoromethyl groups) on the benzamide or thiazole rings. For example, substituents at the 4-position of the phenyl ring in sulfamoyl analogs significantly modulate enzyme inhibition .
- Biological Testing : Compare IC values across analogs in target-specific assays (e.g., kinase inhibition or antimicrobial activity). Tabulate results to correlate electronic/steric effects with potency:
| Substituent (R) | LogP | IC (nM) |
|---|---|---|
| -OCH | 2.1 | 120 |
| -CF | 3.5 | 45 |
| -Cl | 2.8 | 85 |
- Computational Docking : Map substituent interactions with binding pockets using molecular dynamics simulations .
Q. How can the Z-configuration of the benzothiazol-2(3H)-ylidene moiety be experimentally confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry, as done for (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene] analogs .
- NOESY NMR : Detect through-space correlations between the imine proton and adjacent aromatic protons to confirm spatial proximity consistent with the Z-isomer.
Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer :
- Metabolic Profiling : Identify major metabolites via LC-MS/MS to assess stability. For instance, N-deethylation of the ethoxy group or sulfamoyl hydrolysis could reduce activity .
- Pharmacokinetic Optimization : Modify labile groups (e.g., replacing ethyl with cyclopropyl) to enhance metabolic stability while retaining target affinity .
Q. What in silico tools are suitable for predicting this compound’s metabolic liabilities?
- Methodological Answer :
- CYP450 Inhibition Assays : Use hepatocyte microsomes to identify cytochrome P450 interactions.
- Software : Employ Schrödinger’s ADMET Predictor or SwissADME to forecast metabolic hotspots (e.g., benzylic oxidation sites) .
Q. Which synthetic intermediates are critical for scalable production?
- Methodological Answer :
- Key Intermediates :
6-Ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine (precursor for Z-configuration).
4-(N-ethyl-N-phenylsulfamoyl)benzoyl chloride (for amide coupling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
